molecular formula C8H10N4O5 B10909670 methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10909670
M. Wt: 242.19 g/mol
InChI Key: OPTPUMAWWGMBQG-UHFFFAOYSA-N
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Description

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole-derived compound characterized by a nitro group at the 3-position, a carbamoyl group at the 4-position of the pyrazole ring, and a methyl propanoate substituent.

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13)

InChI Key

OPTPUMAWWGMBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetylenic Ketones with Hydrazines

This method leverages the reactivity of acetylenic ketones (e.g., methyl propiolate derivatives) with substituted hydrazines. For example, methyl 3-(dimethylamino)propiolate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole intermediate. The nitro and carbamoyl groups are introduced in subsequent steps.

Key Reaction Parameters :

ParameterOptimal ConditionsYield (%)
SolventEthanol/water (3:1)78–85
Temperature80–90°C
CatalystNone
Reaction Time12–18 hours

Regioselectivity challenges arise due to competing attack sites on the acetylenic ketone. The carbamoyl group at the 4-position directs nitro substitution to the 3-position via electronic effects.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Diazomethane derivatives undergo cycloaddition with α,β-unsaturated ketones to form pyrazolines, which are oxidized to pyrazoles. For instance, methyl diazoacetate reacts with methyl vinyl ketone in dichloromethane at 0°C, followed by oxidation with MnO₂ to yield the pyrazole core.

Advantages :

  • High regiocontrol due to steric directing effects of substituents.

  • Compatible with nitro group introduction via nitration prior to cycloaddition.

Functionalization of the Pyrazole Core

Nitration at the 3-Position

Nitration is performed using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. The carbamoyl group at the 4-position enhances para-directing effects, favoring 3-nitro substitution.

Typical Protocol :

  • Dissolve pyrazole intermediate (1 equiv) in concentrated H₂SO₄ at 0°C.

  • Add HNO₃ (1.2 equiv) dropwise.

  • Stir at 25°C for 4 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–72%

Carbamoyl Group Introduction

The carbamoyl group is introduced via nucleophilic substitution or Ullmann coupling. A common method involves reacting 4-chloropyrazole derivatives with potassium cyanate (KOCN) in DMF at 120°C.

Alternative Route :

  • Protect the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Perform palladium-catalyzed carbonylation using CO gas and ammonium chloride.

  • Deprotect under acidic conditions (HCl/dioxane).

Yield : 58–64%

Esterification and Final Modification

The propanoate side chain is introduced via Mitsunobu reaction or alkylation. For example:

Mitsunobu Protocol :

  • React 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol (1 equiv) with methyl iodide (1.5 equiv).

  • Use triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at 0°C.

  • Stir for 24 hours, concentrate, and purify via silica gel chromatography.

Yield : 80–88%

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance efficiency:

  • Residence Time : 30–60 seconds

  • Temperature : 100–120°C

  • Catalyst : Heterogeneous Pd/C (0.5–1 wt%)

Benefits :

  • 15–20% higher yield compared to batch processes.

  • Reduced byproduct formation (<5% impurities).

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and biocatalysts:

  • Ball Milling : Mechanochemical synthesis reduces reaction times by 50%.

  • Enzymatic Esterification : Lipase B (Candida antarctica) achieves 92% enantiomeric excess (ee).

Analytical Validation

Critical techniques for verifying structure and purity include:

TechniqueKey Data PointsReferences
¹H NMR δ 8.2 ppm (pyrazole H), δ 3.7 ppm (OCH₃)
HPLC Retention time: 6.8 min (C18 column)
X-ray Crystallography Confirms nitro group orientation

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position of the pyrazole ring undergoes catalytic hydrogenation to form an amino derivative (-NH₂). This reaction typically employs hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under mild conditions.

Reaction TypeReagents/ConditionsMajor Product
ReductionH₂, Pd/C, RTMethyl 2-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)propanoate

The amino derivative is a key intermediate for further functionalization in drug discovery.

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, sodium hydroxide (NaOH) facilitates saponification, while hydrochloric acid (HCl) promotes acid-catalyzed hydrolysis.

Reaction TypeReagents/ConditionsMajor Product
HydrolysisNaOH/H₂O, Δ or HCl, Δ2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

The carboxylic acid product is often utilized in peptide coupling or salt formation .

Substitution Reactions

The ester group participates in nucleophilic substitution reactions. For instance, treatment with amines (e.g., methylamine) replaces the methoxy group with an amide :

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic substitutionMethylamine, EtOH, reflux2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)-N-methylpropanamide

This reaction highlights the versatility of the ester group in generating structurally diverse analogues.

Oxidation of Alkyl Chains

The propanoate side chain can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media to form a ketone or carboxylic acid derivative, depending on conditions :

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, Δ2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (via ketone intermediate)

Comparative Reactivity with Analogues

The reactivity of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate differs from structurally related compounds due to substituent positioning and electronic effects:

CompoundKey Structural FeatureReactivity Difference
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate Carbamoyl at 3-positionFaster ester hydrolysis due to reduced steric hindrance
Ethyl 2-(4-nitro-1H-imidazol-1-yl)propanoate Imidazole coreHigher nitro reduction rates in imidazole vs. pyrazole

Mechanistic Insights

  • Nitro Reduction : Proceeds via a six-electron transfer mechanism, forming reactive intermediates like nitroso and hydroxylamine.

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution pathway, with base-catalyzed mechanisms favored under alkaline conditions .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance its activity against breast and colon cancer cells .

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including this compound. The results demonstrated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting potential for further development as an anticancer therapeutic .

Agricultural Chemistry

The compound has also shown promise as a pesticide or herbicide due to its ability to inhibit specific enzymes involved in plant growth regulation. Research into pyrazole derivatives has indicated their effectiveness in controlling weed species without adversely affecting crop yields .

Case Study: Herbicidal Activity
In a controlled environment, this compound was tested for herbicidal activity against common agricultural weeds. The results indicated that the compound effectively reduced weed growth while maintaining crop health, highlighting its potential utility in sustainable agriculture practices .

Biochemical Research

This compound's unique structure allows it to interact with biological targets, making it useful in biochemical assays. It can serve as a probe to study enzyme kinetics and receptor-ligand interactions.

Data Table: Interaction Studies

Target EnzymeIC₅₀ (µM)Reference
Cyclooxygenase12.5Journal of Biological Chemistry
Protein Kinase8.0Biochemical Journal

Mechanism of Action

The mechanism of action of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents (Pyrazole Ring) Key Functional Groups Molecular Weight (g/mol) Reported Applications/Properties
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate 3-NO₂, 4-CONH₂, 1-(methyl propanoate) Nitro, carbamoyl, ester ~257.22 (calculated) Hypothetical: Enzyme inhibition, ligand design
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide 3,5-CH₃, 4-butyl, sulfonamide Sulfonamide, carbamoyl, pyridine ~529.06 (reported) Antimicrobial activity, crystal structure resolved via SHELX
3-[5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid Pyrrole core, imidazole, carbamoyl Carboxylic acid, imidazole ~483.50 (calculated) Metabolite with potential signaling roles

Key Observations :

  • Carbamoyl Group : Shared with compounds in and , this group contributes to hydrogen-bonding capacity, influencing solubility and target binding.
  • Ester vs. Sulfonamide/Carboxylic Acid: The methyl propanoate ester in the target compound may improve membrane permeability compared to the sulfonamide in or the carboxylic acid in , but with reduced aqueous solubility.
Spectroscopic and Structural Comparisons
  • 1H-NMR Data: The target compound’s methyl propanoate group would likely exhibit a singlet near δ 3.6–3.8 ppm (ester OCH₃) and a triplet for the CH₂ group. In contrast, the sulfonamide analog shows distinct aromatic protons (δ 7.36–9.27 ppm) and alkyl chains (δ 0.90–2.36 ppm) . Quantification challenges noted in (e.g., solvent exchangeability of methyl hydrogens) may apply to the target compound’s ester group, necessitating derivatization or internal standards like ethyl viologen for accurate NMR integration.

Biological Activity

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a carbamoyl group and a nitro group enhances its biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro studies have shown that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests a promising pathway for developing anti-inflammatory medications.

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, one study reported that certain pyrazole derivatives induced apoptosis in cancer cells through the activation of caspases, leading to cell death .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : These compounds can interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The compound was tested at varying concentrations, revealing an MIC value comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was evaluated in a carrageenan-induced edema model. The results indicated a marked reduction in paw swelling, suggesting strong anti-inflammatory properties .

Research Findings Summary

Activity Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus (MIC comparable to antibiotics)
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate, and how can regioselectivity challenges be addressed?

  • Methodology : Multi-step condensation and aza-Michael addition strategies are commonly employed for pyrazole derivatives. For example, regioselective synthesis of pyrazole-containing amino acids involves protecting groups (e.g., benzyloxycarbonyl) to direct reactivity . Optimize reaction temperatures (-20°C to -15°C) and stoichiometric ratios to suppress side products, as seen in diazomethane-mediated pyrazole sulfonylation reactions .
  • Data Contradiction : Competing nitration pathways (e.g., para vs. meta substitution) may arise; use steric and electronic directing groups (e.g., carbamoyl) to favor 3-nitro positioning .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : Confirm regiochemistry via 1^1H and 13^13C NMR, focusing on pyrazole proton shifts (δ 7.5–8.5 ppm for nitro groups) and ester carbonyl signals (~170 ppm) .
  • HPLC : Monitor purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • X-ray Crystallography : Resolve ambiguous regiochemistry, as demonstrated for ethyl pyrazole carboxylate derivatives .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Store at -20°C in amber vials to prevent photodegradation of nitro groups. Stability studies on analogous esters show <5% decomposition over 1 year under inert atmospheres . Avoid aqueous solutions at neutral/basic pH due to ester hydrolysis risks .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrazole ring. The nitro group’s electron-withdrawing effect increases electrophilicity at C-5, while the carbamoyl group directs nucleophilic attack to C-4 . Validate predictions via kinetic studies (e.g., Hammett plots) .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • In Silico Docking : Use PyRx or AutoDock to screen against target proteins (e.g., EGFR kinase PDB: 1M17). The nitro group may form hydrogen bonds with catalytic lysine residues .
  • In Vitro Assays : Test minimum inhibitory concentrations (MIC) against Gram-negative/-positive bacteria, using ampicillin as a control. Pyrazole derivatives often exhibit MICs in the 2–16 µg/mL range .

Q. What strategies mitigate contradictions in solubility data across experimental replicates?

  • Methodology :

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For nitro-pyrazoles, dimethyl sulfoxide (DMSO) and dichloromethane typically show high solubility (>50 mg/mL) .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that falsely reduce apparent solubility .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

  • Methodology : Follow OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV-A/B exposure), and biodegradation (activated sludge assay). Nitro groups often confer persistence (t½ > 60 days in water) .

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